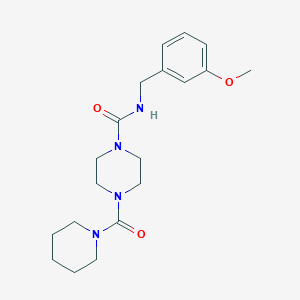
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide, also known as MPDC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPDC is a piperazine derivative that has been investigated for its ability to modulate various signaling pathways in the body. In
作用機序
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide exerts its effects through modulation of various signaling pathways in the body. It has been shown to activate the GPR35 receptor, leading to downstream signaling events that regulate immune responses and inflammation. This compound also inhibits the activity of histone deacetylase enzymes, leading to changes in gene expression that may be beneficial in cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and improve survival in animal models of sepsis.
実験室実験の利点と制限
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide has several advantages for lab experiments, including its ability to modulate various signaling pathways and its potential therapeutic applications in cancer and inflammatory diseases. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide. One area of interest is its potential therapeutic applications in cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in various cancer models. Another area of interest is the role of this compound in regulating immune responses and inflammation. Understanding the mechanisms by which this compound modulates these pathways may lead to the development of new therapies for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzylamine with 4-(piperidine-1-carbonyl)piperazine-1-carboxylic acid. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various disease models. Research has shown that this compound can modulate the activity of the G protein-coupled receptor 35 (GPR35), which is involved in the regulation of immune responses and inflammation. This compound has also been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression. This suggests that this compound may have potential applications in cancer therapy.
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-(piperidine-1-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-26-17-7-5-6-16(14-17)15-20-18(24)21-10-12-23(13-11-21)19(25)22-8-3-2-4-9-22/h5-7,14H,2-4,8-13,15H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXABCRSILIXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CCN(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

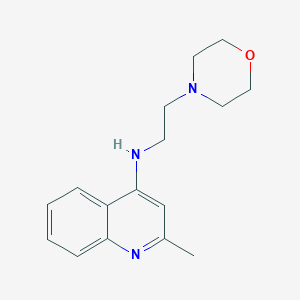
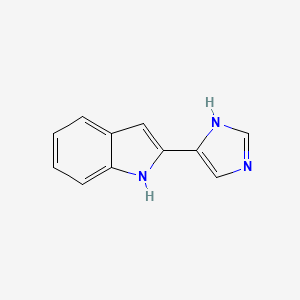
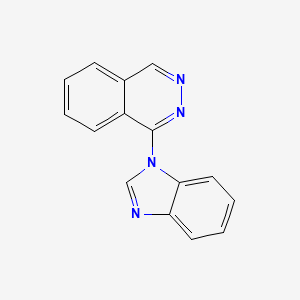
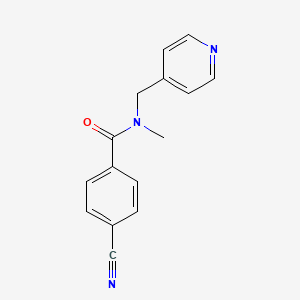

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)

![2-[(2-Bromoprop-2-EN-1-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B7441206.png)
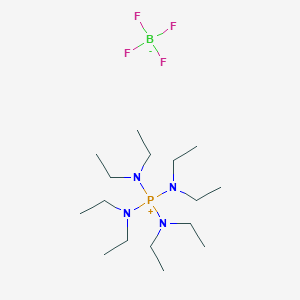
![2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7441221.png)
![2,4,7-Trichloro-8-methoxypyrido[4,3-d]pyrimidine](/img/structure/B7441230.png)

![1-(4-(1,1-Dioxidoisothiazolidin-2-yl)piperidin-1-yl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B7441243.png)
